molecular formula C9H9IO3 B1395909 3-Ethoxy-4-iodobenzoic acid CAS No. 933672-16-3

3-Ethoxy-4-iodobenzoic acid

Cat. No.: B1395909
CAS No.: 933672-16-3
M. Wt: 292.07 g/mol
InChI Key: SCLKNIQVZIFYMS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodobenzoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and iodine groups at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodobenzoic acid typically involves the iodination of 3-ethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-ethoxybenzoic acid is first converted to its diazonium salt, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions generally involve low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Aldehydes and Carboxylic Acids: Resulting from oxidation.

    Esters: Produced via esterification.

Scientific Research Applications

3-Ethoxy-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-iodobenzoic acid in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-iodobenzoic acid’s combination of ethoxy and iodine substituents provides a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

3-Ethoxy-4-iodobenzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is an iodinated benzoic acid derivative characterized by the presence of an ethoxy group. The synthesis typically involves iodination of 3-ethoxybenzoic acid, followed by esterification processes. The general synthetic route can be summarized as follows:

  • Iodination : Iodination of 3-ethoxybenzoic acid using iodine or iodine-based reagents.
  • Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF) at elevated temperatures.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various benzoic acid derivatives, compounds with iodinated structures showed enhanced effects against resistant bacterial strains, including Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Cytotoxicity and Cancer Research

In cancer research contexts, derivatives of benzoic acid, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The compound can modulate enzyme activities involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
  • Redox Reactions : Its chemical structure allows participation in redox reactions, influencing cellular signaling pathways and potentially enhancing antioxidant defenses .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
3-Ethoxybenzoic AcidLacks iodine; simpler structureModerate antimicrobial activity
4-Ethoxy-5-Iodobenzoic AcidSimilar structure but different substitutionLower cytotoxicity
3-Iodo-4-Ethoxybenzoic AcidSimilar iodine substitutionEnhanced antimicrobial properties

This table illustrates how the presence of the ethoxy and iodine groups in this compound contributes to its enhanced biological activities compared to its analogs.

Case Studies

Several studies have highlighted the promising applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro assays showed that this compound selectively induced apoptosis in cancer cell lines while sparing normal fibroblasts, indicating its potential as an anticancer agent .

Properties

IUPAC Name

3-ethoxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKNIQVZIFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-iodo-benzoic acid (4 g, 15.15 mmol) in 2-butanone (100 mL) were added potassium carbonate (20 g, finely ground) and ethyl iodide (4.85 mL). The mixture was stirred at reflux overnight. Upon cooling to room temperature, the solids were filtered off, and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water, and the organic layer was washed with 10% sodium carbonate solution, brine, and concentrated. The residue reconstituted in methanol. 1.0 M sodium hydroxide was added giving a cloudy solution. Tetrahydrofuran was added to clarity and the mixture stirred at room temperature for one hour. The volatiles were evaporated and the residue was dissolved in water. It was washed once with diethyl ether and then acidified with 37% hydrochloric acid to precipitate a white solid. The solid was filtered, washed with water and dried in a vacuum oven to give 3-ethoxy-4-iodo-benzoic acid (2.73 g, 62%). LC-MS: 293 [(M+H)+].
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4 g
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4.85 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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